![molecular formula C14H15FN2O4S2 B15280721 4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride CAS No. 21316-00-7](/img/structure/B15280721.png)
4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves multiple steps. One common method includes the reaction of 4-aminophenethylamine with sulfonyl chloride derivatives under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .
Applications De Recherche Scientifique
4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride can be compared with other sulfonamide derivatives, such as:
4-Amino-N-(2-pyridyl)benzenesulfonamide: Known for its antimicrobial properties.
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide: Used in the synthesis of dyes and pigments.
The uniqueness of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride lies in its dual functionality as both an enzyme inhibitor and a potential anticancer agent, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
21316-00-7 |
|---|---|
Formule moléculaire |
C14H15FN2O4S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-5-7-14(8-6-13)23(20,21)17-10-9-11-1-3-12(16)4-2-11/h1-8,17H,9-10,16H2 |
Clé InChI |
VAICXSJDZFJJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


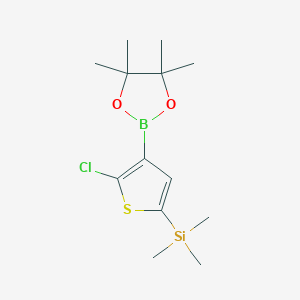

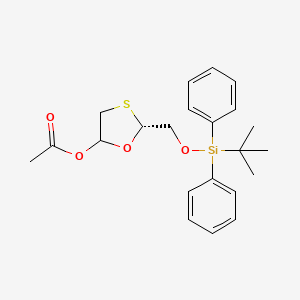
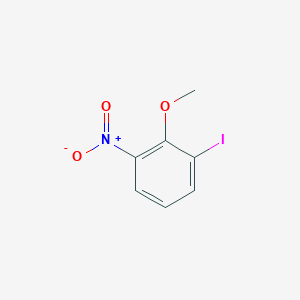
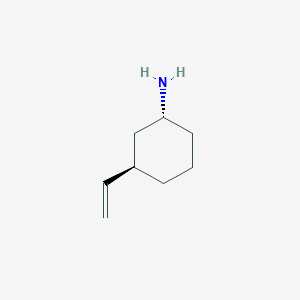
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
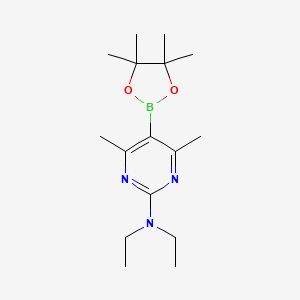

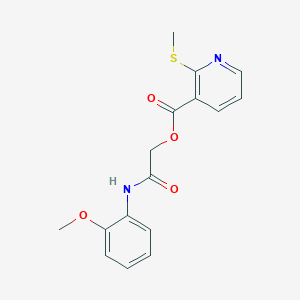

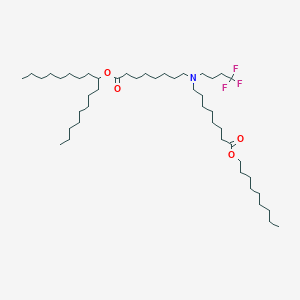
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
